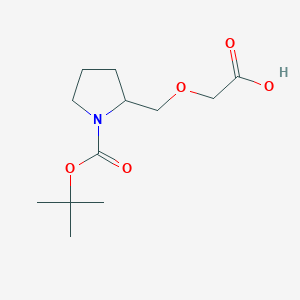

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative functionalized with a tert-butyl ester group at the 1-position and a carboxymethoxymethyl substituent at the 2-position. This compound is primarily used in organic synthesis as a chiral building block for pharmaceuticals and agrochemicals due to its stereochemical stability and ease of further functionalization. The tert-butyl ester group serves as a protective group for carboxylic acids, enhancing solubility and stability during synthetic processes .

The (S)-enantiomer of this compound (CAS referenced in ) has been discontinued commercially, likely due to challenges in large-scale synthesis or niche application scope. Its structural uniqueness lies in the carboxymethoxymethyl side chain, which introduces both carboxylate and ether functionalities, enabling diverse reactivity in coupling reactions or metal-catalyzed transformations.

Properties

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(13)7-17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXMRJSJFZZOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Using Di-tert-Butyl Dicarbonate

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride), a widely used method for amine protection.

Procedure :

-

Reagents : Pyrrolidine derivative (e.g., 2-hydroxymethyl-pyrrolidine), Boc anhydride, dichloromethane (DCM), triethylamine (TEA).

-

Conditions : Stirring at 20°C for 16 hours under inert atmosphere.

-

Work-Up : Quenching with aqueous solution, extraction with DCM, drying (MgSO₄), and solvent evaporation.

-

Purification : Flash chromatography (e.g., 0–10% methanol in DCM) yields the Boc-protected intermediate.

Example :

-

Starting with 2-hydroxymethyl-pyrrolidine (1.98 mmol), reaction with Boc anhydride (1.98 mmol) in DCM achieves 98% yield of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Introduction of the Carboxymethoxymethyl Group

Williamson Ether Synthesis

The hydroxymethyl group at the 2-position is converted to carboxymethoxymethyl via alkylation with a bromoacetic acid derivative.

Procedure :

-

Reagents : Boc-protected pyrrolidine, methyl bromoacetate, sodium hydride (NaH), tetrahydrofuran (THF).

-

Conditions : Deprotonation of the alcohol with NaH in THF, followed by reaction with methyl bromoacetate at 0°C→RT.

-

Ester Hydrolysis : Treatment with lithium hydroxide (LiOH) in THF/water hydrolyzes the methyl ester to the carboxylic acid.

Example :

-

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate reacts with methyl bromoacetate to form tert-butyl 2-(methoxyacetoxymethyl)pyrrolidine-1-carboxylate. Subsequent hydrolysis yields the target compound.

Mitsunobu Reaction for Ether Formation

An alternative method employs Mitsunobu conditions to install the glycolic acid moiety.

Procedure :

-

Reagents : Boc-protected pyrrolidine, ethyl glycolate, diethyl azodicarboxylate (DEAD), triphenylphosphine (Ph₃P).

-

Conditions : Reaction in THF at 0°C→RT, followed by ester hydrolysis.

Yield : ~80–85% after purification.

Purification and Analytical Validation

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted esters and ethers.

Scientific Research Applications

Medicinal Chemistry

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.

- Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit anti-inflammatory and analgesic properties. For instance, compounds with similar structures have been synthesized and tested for their efficacy against various inflammatory diseases .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amide formation.

- Data Table: Synthetic Pathways

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Esterification | Carboxylic acid + Alcohol | Ester | 85 |

| Amide Formation | Acid Chloride + Amine | Amide | 90 |

| Alkylation | Alkyl Halide + Nucleophile | Alkylated Product | 75 |

Material Science

The compound's unique properties make it suitable for use in the development of polymers and other materials. Its ability to form stable bonds with various substrates can be exploited in creating advanced materials with specific characteristics.

- Application Example : Research into polymeric materials incorporating pyrrolidine derivatives has shown improved mechanical properties and thermal stability, making them suitable for high-performance applications .

Toxicology and Safety

While the compound shows promise in various applications, safety assessments are crucial. Preliminary studies indicate that it may cause skin and eye irritation, necessitating careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester with structurally analogous pyrrolidine-tert-butyl esters, highlighting substituent variations, reactivity, and applications:

Reactivity and Stability

- Carboxymethoxymethyl vs. Hydroxymethyl : The carboxymethoxymethyl group offers greater steric bulk and dual functionalization (ether and carboxylate) compared to the hydroxymethyl analog, which is more prone to oxidation .

- Iodomethyl vs. Bromophenyl : Iodomethyl derivatives exhibit higher reactivity in halogen-bonding and cross-coupling reactions but require stringent handling due to toxicity and light sensitivity .

- Thermal Stability : Tert-butyl esters in polymers (e.g., MA20 and A20) decompose at ~125–116 kJ mol⁻¹, suggesting that carboxymethoxymethyl derivatives may exhibit similar thermal profiles in solid-phase synthesis .

Key Research Findings

- Chiral Resolution : (S)-2-Iodomethyl-pyrrolidine derivatives are critical in asymmetric synthesis, achieving >95% enantiomeric excess in palladium-catalyzed couplings .

Biological Activity

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, often referred to as S-2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H17NO4

- Molecular Weight : 201.25 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrrolidine Derivative : The reaction of pyrrolidine with chloroacetic acid under basic conditions.

- Esterification : The carboxylic acid is converted into its tert-butyl ester using tert-butanol and an acid catalyst.

- Purification : The product is purified through crystallization or chromatography to obtain the desired purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Binding : The compound may bind to certain receptors, modulating their activity and influencing physiological responses.

Pharmacological Studies

Research has demonstrated that this compound exhibits a range of biological activities:

- Antiviral Activity : It has been investigated for its potential as an inhibitor of Hepatitis C Virus (HCV) polymerase, showing promise in preclinical studies .

- Antioxidant Properties : Studies indicate that the compound can scavenge free radicals, contributing to its protective effects against oxidative stress .

- Neuroprotective Effects : Preliminary findings suggest that it may have neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Case Studies

- HCV Inhibition :

- Toxicity Profile :

- Neuroprotection in Animal Models :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves multi-step protection/deprotection strategies and coupling reactions. For example, starting with (2S,4R)-4-hydroxy-pyrrolidine derivatives, tert-butyldimethylsilyl (TBS) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups are used to protect hydroxyl and carboxylic acid functionalities. Subsequent coupling with carbamoyl or amide precursors employs reagents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU, yielding intermediates that are hydrolyzed under controlled conditions (e.g., MgBr₂ in nitromethane). Final deprotection with tetrabutylammonium fluoride (TBAF) affords the target compound .

Q. Which protecting groups are typically employed during synthesis, and under what conditions are they removed?

- TBS (tert-butyldimethylsilyl) : Protects hydroxyl groups; removed via hydrolysis with acetic acid (AcOH) in THF/H₂O (8:2 v/v) .

- SEM (2-(trimethylsilyl)ethoxymethyl) : Stabilizes carboxylic acids; cleaved using TBAF in dichloromethane .

- Boc (tert-butoxycarbonyl) : Common for amine protection; removed under acidic conditions (e.g., HCl in dioxane) .

Q. What analytical techniques are critical for characterizing intermediates and final products?

Key methods include:

- NMR spectroscopy for structural elucidation and stereochemical analysis.

- HPLC to assess purity, especially after coupling steps (e.g., amide formation with EDCI/HOBt).

- Mass spectrometry for molecular weight confirmation .

Q. What precautions are necessary when handling magnesium bromide or nitromethane in hydrolysis steps?

Use nitrile gloves, face shields, and fume hoods to avoid inhalation or skin contact. Magnesium bromide is hygroscopic and requires anhydrous conditions, while nitromethane poses flammability risks. Dispose of waste via licensed facilities per local regulations .

Advanced Research Questions

Q. How can coupling reactions be optimized when introducing carbamoyl or amide groups to the pyrrolidine ring?

Reagent selection significantly impacts yield:

- BOP-Cl : Achieves 95% yield in dichloromethane for SEM ester couplings .

- HATU : Offers milder conditions (room temperature) but lower yields (~80%) compared to EDCI/HOBt . Pre-activation of carboxylic acids and strict control of reaction pH (via DIPEA) are critical to minimize side reactions.

Q. What strategies resolve contradictions in reported yields for similar synthetic steps?

Contradictions often arise from variations in reagent purity, solvent dryness, or reaction scale. For example, SEM ester hydrolysis with MgBr₂ yields 72% in but may drop if trace moisture is present. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagent sources) is recommended .

Q. How is stereochemistry controlled during synthesis, particularly for chiral centers?

Chiral phase-transfer catalysts (e.g., derived from cinchona alkaloids) enable enantioselective alkylation of intermediates. For instance, (R)-α-alkylcysteines are synthesized using 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester with chiral catalysts, achieving >90% enantiomeric excess .

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

Q. How can researchers mitigate side reactions during SEM group removal?

Over-hydrolysis is minimized by:

- Strict temperature control (0–20°C).

- Use of quenching agents (1-butanethiol) to terminate reactions promptly .

Q. What stability challenges arise during long-term storage of tert-butyl esters?

Moisture and acidic conditions accelerate decomposition. Store under nitrogen at –20°C in amber vials. Stability tests (TGA/DSC) indicate no degradation within 12 months when stored properly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.